molecular formula C8H19N B1325345 (1,2-Dimethylpropyl)propylamine CAS No. 39190-94-8

(1,2-Dimethylpropyl)propylamine

Cat. No.: B1325345
CAS No.: 39190-94-8
M. Wt: 129.24 g/mol
InChI Key: FUUDGATULFIMIN-UHFFFAOYSA-N
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Description

(1,2-Dimethylpropyl)propylamine is an organic compound with the molecular formula C5H13N. It is a primary amine characterized by the presence of a propyl group attached to a 1,2-dimethylpropyl group. This compound is used in various chemical processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1,2-Dimethylpropyl)propylamine can be synthesized through the hydrogenation of 3-methyl-butan-2-one using platinum oxide as a catalyst in the presence of ammonia and ammonium chloride. The reaction is carried out under high pressure, ranging from 735.5 to 2206.5 Torr .

Industrial Production Methods

In industrial settings, the production of this compound involves similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1,2-Dimethylpropyl)propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxides and hydroxylamines.

    Reduction: Simpler amines.

    Substitution: Halogenated amines and other substituted derivatives.

Scientific Research Applications

(1,2-Dimethylpropyl)propylamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (1,2-Dimethylpropyl)propylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways and biochemical processes. The specific pathways and targets depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylisopropylamine
  • 3-(Dimethylamino)-1-propylamine
  • N,N-Dimethylethylenediamine

Uniqueness

(1,2-Dimethylpropyl)propylamine is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial processes.

Biological Activity

(1,2-Dimethylpropyl)propylamine, with the chemical formula C8_8H19_{19}N, is an organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, toxicity profile, and potential therapeutic applications.

This compound is characterized as a colorless liquid with a distinct amine odor. It is soluble in water and exhibits a boiling point of approximately 166 °C. The compound is flammable and poses certain health risks upon exposure, necessitating careful handling in laboratory settings .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Case Studies and Research Findings

  • Antidepressant Activity : A study investigating various amine compounds found that certain structural analogs exhibited significant antidepressant effects through the inhibition of monoamine oxidase (MAO) enzymes. This suggests that this compound could potentially share similar mechanisms of action .
  • Toxicological Assessments : In a two-week study on rats and mice exposed to dimethylaminopropyl chloride, significant changes in body weight and organ health were observed at doses exceeding 50 mg/kg. These findings underscore the importance of evaluating the safety profile of related amines like this compound .
  • Antimicrobial Studies : Research on Mannich bases has highlighted their diverse biological activities, including antibacterial and antifungal effects. While direct studies on this compound are sparse, its classification within this chemical family suggests potential for similar activities .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntidepressantPotential MAO inhibition leading to antidepressant effects
ToxicitySignificant adverse effects at high doses in animal studies
AntimicrobialPossible antibacterial and antifungal properties based on structural similarities
General Safety ProfileFlammable; toxic vapors upon decomposition

Properties

IUPAC Name

3-methyl-N-propylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-5-6-9-8(4)7(2)3/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUDGATULFIMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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